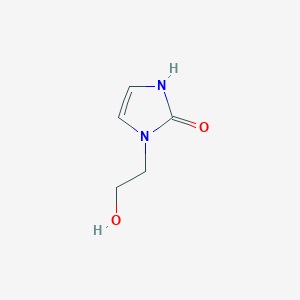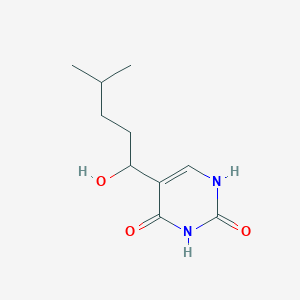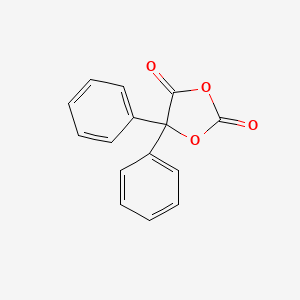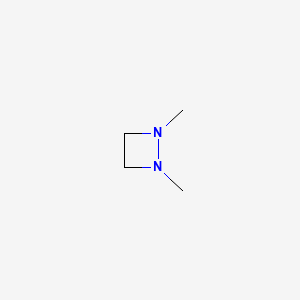![molecular formula C11H22F3NO4Si B14652994 2,2,2-Trifluoro-N-[3-(triethoxysilyl)propyl]acetamide CAS No. 42219-88-5](/img/structure/B14652994.png)
2,2,2-Trifluoro-N-[3-(triethoxysilyl)propyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-N-[3-(triethoxysilyl)propyl]acetamide is a chemical compound with the molecular formula C9H18F3NO3Si. It is known for its unique combination of trifluoroacetamide and triethoxysilyl groups, which impart distinct chemical properties. This compound is used in various scientific and industrial applications due to its reactivity and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-[3-(triethoxysilyl)propyl]acetamide typically involves the reaction of 3-(triethoxysilyl)propylamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general procedure involves:
Reactants: 3-(triethoxysilyl)propylamine and trifluoroacetic anhydride.
Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the silane group.
Temperature: The reaction is usually conducted at room temperature.
Purification: The product is purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoro-N-[3-(triethoxysilyl)propyl]acetamide undergoes various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Substitution: The trifluoroacetamide group can participate in nucleophilic substitution reactions.
Condensation: The compound can undergo condensation reactions with other silane compounds to form complex siloxane structures.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Major Products Formed
Hydrolysis: Silanols and siloxanes.
Substitution: Substituted trifluoroacetamides.
Condensation: Cross-linked siloxane networks.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-N-[3-(triethoxysilyl)propyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes.
Biology: Employed in the modification of surfaces for bioanalytical applications.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactivity and ability to form durable siloxane networks.
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoro-N-[3-(triethoxysilyl)propyl]acetamide involves its ability to undergo hydrolysis and condensation reactions. The triethoxysilyl group hydrolyzes to form silanols, which can further condense to form siloxane bonds. This property is exploited in various applications where stable and durable siloxane networks are required.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoroacetamide: Lacks the triethoxysilyl group, making it less versatile in forming siloxane networks.
N-(3-Triethoxysilylpropyl)acetamide: Does not contain the trifluoro group, which affects its reactivity and chemical properties.
Uniqueness
2,2,2-Trifluoro-N-[3-(triethoxysilyl)propyl]acetamide is unique due to the presence of both trifluoroacetamide and triethoxysilyl groups. This combination imparts distinct reactivity and functionality, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
42219-88-5 |
|---|---|
Molekularformel |
C11H22F3NO4Si |
Molekulargewicht |
317.38 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-(3-triethoxysilylpropyl)acetamide |
InChI |
InChI=1S/C11H22F3NO4Si/c1-4-17-20(18-5-2,19-6-3)9-7-8-15-10(16)11(12,13)14/h4-9H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
NOWPDGNKFNDYKU-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCNC(=O)C(F)(F)F)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8,8-Dimethyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B14652918.png)

![{2-[(2,4,4-Trimethylpentan-2-yl)peroxy]propan-2-yl}benzene](/img/structure/B14652928.png)

![[(Bicyclo[5.1.0]octan-1-yl)oxy](trimethyl)silane](/img/structure/B14652948.png)
![N-[(Piperazin-1-yl)methyl]pyridine-2-carbothioamide](/img/structure/B14652951.png)

![2-Oxo-2-phenyl-1-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl acetate](/img/structure/B14652964.png)





